molecular formula C13H14N2O2 B1586180 (R)-Metomidate CAS No. 61045-91-8

(R)-Metomidate

货号: B1586180
CAS 编号: 61045-91-8
分子量: 230.26 g/mol
InChI 键: FHFZEKYDSVTYLL-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Metomidate is a chiral imidazole derivative that acts as a potent and selective inhibitor of the enzyme 11β-hydroxylase. This enzyme is crucial in the biosynthesis of corticosteroids, making ®-Metomidate a valuable compound in both clinical and research settings. It is primarily used in the diagnosis and treatment of adrenal gland disorders.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Metomidate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal, formaldehyde, and ammonia or an amine.

    Chiral Resolution: The racemic mixture of metomidate is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

    Esterification: The resolved ®-enantiomer is then esterified with methanol in the presence of an acid catalyst to form ®-Metomidate.

Industrial Production Methods: Industrial production of ®-Metomidate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Imidazole Ring: Large-scale condensation reactions are carried out in industrial reactors.

    Chiral Resolution at Scale: High-performance liquid chromatography (HPLC) or crystallization techniques are employed for chiral resolution.

    Esterification in Industrial Reactors: The esterification process is optimized for high yield and purity.

化学反应分析

Types of Reactions: ®-Metomidate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert it back to its precursor alcohol.

    Substitution: Nucleophilic substitution reactions can modify the imidazole ring or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Various oxidized metabolites.

    Reduction Products: Precursor alcohols.

    Substitution Products: Modified imidazole derivatives.

科学研究应用

Molecular Imaging in Adrenal Disorders

The primary application of 11C^{11}C-metomidate is in the molecular imaging of adrenal disorders using PET. This technique allows for the visualization of adrenal lesions with high specificity and sensitivity.

  • Adrenocortical Carcinoma (ACC) : 11C^{11}C-metomidate PET has shown high uptake in malignant adrenocortical tissues, aiding in the differentiation between benign and malignant lesions. Studies indicate that it can identify 42 out of 47 histologically proven adrenocortical tumors with a sensitivity of 89% and specificity of 96% .
  • Primary Aldosteronism : In patients with primary aldosteronism, 11C^{11}C-metomidate PET has been compared to traditional methods like adrenal vein sampling (AVS). A study showed that PET was at least as accurate as AVS in predicting surgical outcomes for patients undergoing adrenalectomy, providing a non-invasive alternative for diagnosis .

Case Studies and Clinical Trials

Several studies have documented the efficacy of 11C^{11}C-metomidate in clinical settings:

  • MATCH Trial : This clinical trial aimed to evaluate whether 11C^{11}C-metomidate PET-CT is superior to AVS in predicting outcomes from adrenalectomy in patients with primary hyperaldosteronism. The results indicated that both methods provided comparable predictive accuracy for surgical success .
  • Comparative Studies : In various studies comparing 11C^{11}C-metomidate PET with other imaging modalities like 18F^{18}F-FDG PET, it was found that 11C^{11}C-metomidate offers better specificity for detecting functional tumors, particularly in cases where functional differentiation is critical .

Synthesis and Radiochemical Properties

The synthesis of 11C^{11}C-metomidate involves the use of cyclotron-produced 11C^{11}C methyl iodide, which is reacted with (R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. The process yields a radiochemical purity exceeding 99%, making it suitable for clinical applications .

Data Table: Summary of Clinical Findings

Study/TrialApplicationSensitivity (%)Specificity (%)Notable Findings
MATCH TrialPrimary Aldosteronism81.9100Comparable accuracy to AVS
Khan et al.ACC Detection8996High uptake in malignant lesions
Minn et al.Functional TumorsN/AN/ABetter specificity than FDG-PET

作用机制

®-Metomidate exerts its effects by selectively inhibiting the enzyme 11β-hydroxylase. This enzyme is involved in the final step of cortisol synthesis in the adrenal cortex. By inhibiting this enzyme, ®-Metomidate reduces the production of cortisol, which is beneficial in diagnosing and treating conditions like Cushing’s syndrome. The molecular target is the active site of 11β-hydroxylase, where ®-Metomidate binds and prevents the conversion of 11-deoxycortisol to cortisol.

相似化合物的比较

    Etomidate: Another imidazole derivative used as an anesthetic agent.

    Ketoconazole: An antifungal agent that also inhibits steroidogenesis.

    Metyrapone: A diagnostic agent that inhibits 11β-hydroxylase.

Comparison:

    Etomidate: Unlike ®-Metomidate, etomidate is primarily used for its anesthetic properties and has a broader range of enzyme inhibition.

    Ketoconazole: While ketoconazole inhibits multiple enzymes in the steroidogenesis pathway, ®-Metomidate is more selective for 11β-hydroxylase.

    Metyrapone: Both metyrapone and ®-Metomidate inhibit 11β-hydroxylase, but ®-Metomidate is often preferred for its higher selectivity and potency.

®-Metomidate stands out due to its high selectivity and potency in inhibiting 11β-hydroxylase, making it a valuable tool in both clinical and research settings.

生物活性

(R)-Metomidate, a methyl analog of etomidate, is primarily recognized for its role as a potent inhibitor of adrenal steroidogenic enzymes, particularly CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). This compound has gained prominence in the field of molecular imaging, especially in the diagnosis and management of adrenal disorders such as primary hyperaldosteronism (PHA).

This compound exerts its biological activity by selectively inhibiting the enzymes involved in cortisol and aldosterone synthesis. This inhibition is crucial for its application in positron emission tomography (PET) imaging, where it serves as a radiotracer that accumulates in tissues expressing these enzymes. The specificity of this compound for adrenocortical tissues allows for effective imaging and diagnosis of adrenal tumors.

Imaging Studies

Recent studies have demonstrated the effectiveness of 11C-metomidate PET in identifying adrenocortical lesions. For instance, a study involving 39 patients with PHA showed that 11C-metomidate PET had a high specificity (96%) for detecting adrenocortical adenomas and carcinomas. The uptake of the tracer was significantly higher in malignant lesions compared to benign ones, underscoring its utility in differentiating between tumor types .

Table 1: Summary of Imaging Studies with 11C-Metomidate

StudyPopulationFindingsSpecificity
39 PHA patientsHigh uptake in adenomas; low in non-adrenocortical lesions96%
58 PA patientsConcordance with adrenal vein sampling (AVS)51%
Various patientsDifferential uptake between normal and abnormal adrenal tissuesNot specified

Case Studies

In a notable case series, patients undergoing 11C-metomidate PET scans demonstrated significant differences in tracer uptake between affected and unaffected adrenal glands. This imaging modality provided insights into the lateralization of aldosterone production, which is critical for determining the appropriate treatment strategy—surgical versus medical management .

Example Case

  • Patient A : Diagnosed with unilateral aldosterone-producing adenoma (APA).
    • Imaging : Showed high uptake of 11C-metomidate on PET scan.
    • Outcome : Underwent successful adrenalectomy with subsequent normalization of plasma aldosterone levels.

Research Findings

A comprehensive evaluation of the biological activity of this compound reveals several key findings:

  • Inhibition of Steroidogenesis : Metomidate effectively inhibits CYP11B1 and CYP11B2, leading to decreased cortisol and aldosterone production.
  • PET Imaging Utility : The compound's selective accumulation in adrenocortical tissues allows for precise imaging of adrenal tumors, facilitating better diagnosis and treatment planning.
  • Safety Profile : Clinical studies indicate that this compound has a favorable safety profile, with minimal adverse effects reported during imaging procedures .

属性

IUPAC Name

methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFZEKYDSVTYLL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209931
Record name Metomidate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61045-91-8
Record name Metomidate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061045918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metomidate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOMIDATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUP88P9UDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Metomidate
Reactant of Route 2
Reactant of Route 2
(R)-Metomidate
Reactant of Route 3
Reactant of Route 3
(R)-Metomidate
Reactant of Route 4
Reactant of Route 4
(R)-Metomidate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-Metomidate
Reactant of Route 6
Reactant of Route 6
(R)-Metomidate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。